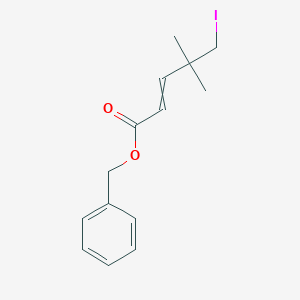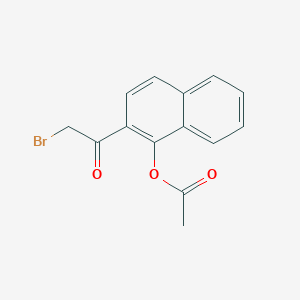
2-(Bromoacetyl)naphthalen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromoacetyl)naphthalen-1-yl acetate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromoacetyl and acetate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromoacetyl)naphthalen-1-yl acetate typically involves the bromination of naphthalene derivatives followed by acetylation. One common method includes the reaction of naphthalene with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then acetylated using acetic anhydride under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromoacetyl)naphthalen-1-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thio derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
2-(Bromoacetyl)naphthalen-1-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(Bromoacetyl)naphthalen-1-yl acetate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The acetate group can also participate in esterification and hydrolysis reactions, further diversifying its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromoacetyl)naphthalene: Lacks the acetate group, making it less versatile in esterification reactions.
1-(Bromoacetyl)naphthalene: Positional isomer with different reactivity due to the location of the bromoacetyl group.
2-(Chloroacetyl)naphthalen-1-yl acetate: Similar structure but with a chloroacetyl group instead of bromoacetyl, leading to different reactivity and applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and materials science .
Propriétés
Numéro CAS |
828276-32-0 |
|---|---|
Formule moléculaire |
C14H11BrO3 |
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
[2-(2-bromoacetyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C14H11BrO3/c1-9(16)18-14-11-5-3-2-4-10(11)6-7-12(14)13(17)8-15/h2-7H,8H2,1H3 |
Clé InChI |
BSJOJBAFSNOWHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


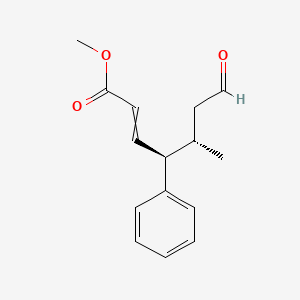
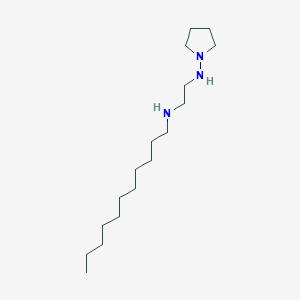


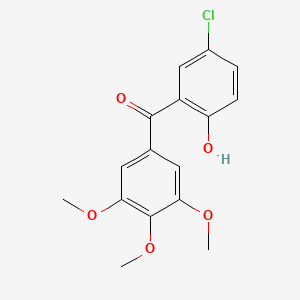

![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)
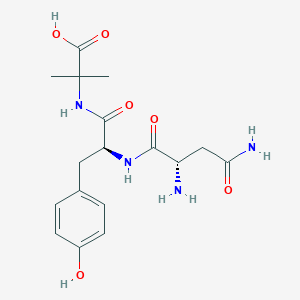
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-](/img/structure/B14215261.png)

![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)
